AR-C 66096 四钠盐

描述

AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . It blocks ADP-induced inhibition of adenylyl cyclase in vitro and inhibits ADP-induced aggregation of washed human platelets .

Molecular Structure Analysis

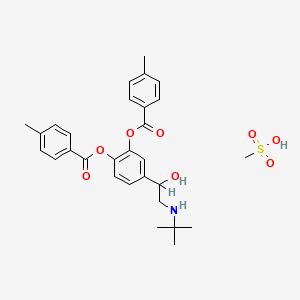

The molecular formula of AR-C 66096 tetrasodium salt is C14H18F2N5Na4O12P3S . Its molecular weight is 703.26 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, sodium, oxygen, phosphorus, and sulfur .Chemical Reactions Analysis

AR-C 66096 tetrasodium salt is known to block ADP-induced inhibition of adenylyl cyclase in vitro . It also inhibits ADP-induced aggregation of washed human platelets .Physical And Chemical Properties Analysis

AR-C 66096 tetrasodium salt has a molecular weight of 703.26 g/mol . It is soluble in water . The compound is stored at -20°C .科学研究应用

ADP 诱导血小板聚集的抑制

AR-C 66096 四钠盐已被证明可以抑制洗涤的人血小板的 ADP 诱导聚集 。这使其成为研究血小板聚集(血液凝块形成的关键过程)的宝贵工具。

ADP 诱导的腺苷酸环化酶抑制的阻断

该化合物可以体外阻断 ADP 诱导的腺苷酸环化酶抑制 。腺苷酸环化酶是参与环腺苷酸 (cAMP) 信号通路的重要酶,该通路在许多生物过程中起着至关重要的作用。

P2Y12 受体拮抗剂

AR-C 66096 四钠盐是一种有效的选择性 P2Y12 受体拮抗剂 。P2Y12 受体是一种 G 蛋白偶联受体 (GPCR),在血小板活化和血液凝固中起着重要作用。

抗血栓治疗研究

鉴于其拮抗 P2Y12 受体和抑制血小板聚集的能力,AR-C 66096 四钠盐在抗血栓治疗研究中具有巨大潜力 .

药理学研究

由于其有效的选择性拮抗特性,AR-C 66096 四钠盐可用于药理学研究,以了解 P2Y12 受体的作用和功能 .

新型治疗剂的开发

AR-C 66096 四钠盐的特性使其成为开发针对 P2Y12 受体的新型治疗剂的宝贵工具,特别是在心血管疾病的背景下 .

作用机制

Target of Action

AR-C 66096 tetrasodium salt is a potent and selective antagonist that primarily targets the P2Y12 receptor . The P2Y12 receptor plays a significant role in platelet aggregation , which is a crucial process in the formation of blood clots. Therefore, antagonists of this receptor, like AR-C 66096, have substantial therapeutic potential as antithrombotic agents .

Mode of Action

AR-C 66096 interacts with its target, the P2Y12 receptor, by blocking the ADP-induced inhibition of adenylyl cyclase in vitro . This interaction results in the inhibition of ADP-induced aggregation of washed human platelets . The compound’s action is concentration-dependent, with effects observed at concentrations ranging from 1-100 nM .

Biochemical Pathways

The primary biochemical pathway affected by AR-C 66096 is the platelet aggregation pathway . By antagonizing the P2Y12 receptor, AR-C 66096 prevents ADP from inducing platelet aggregation . This action disrupts the normal function of the pathway, potentially reducing the risk of thromboembolism .

Result of Action

The primary molecular effect of AR-C 66096’s action is the inhibition of platelet aggregation . By blocking the P2Y12 receptor, AR-C 66096 prevents ADP from inducing the aggregation of platelets . This action can disrupt the formation of blood clots, potentially reducing the risk of conditions such as thromboembolism .

Action Environment

The efficacy and stability of AR-C 66096 can be influenced by various environmental factors. For instance, the compound’s action as a weak but full P2X purinoceptor agonist in isolated rabbit ear artery preparations and as a weak, competitive antagonist at P2Y purinoceptors in the isolated guinea-pig aorta suggests that its effects can vary depending on the specific physiological environment . .

生化分析

Biochemical Properties

AR-C 66096 tetrasodium salt plays a crucial role in biochemical reactions by inhibiting the P2Y12 receptor, a G-protein-coupled receptor involved in platelet aggregation. This compound blocks the adenosine diphosphate (ADP)-induced inhibition of adenylyl cyclase in vitro, with a pK_B value of 7.6 . Additionally, AR-C 66096 tetrasodium salt inhibits ADP-induced aggregation of washed human platelets, with a pIC_50 value of 8.16 . The interaction with the P2Y12 receptor is highly selective, making it a valuable tool for studying platelet function and developing antithrombotic agents .

Cellular Effects

AR-C 66096 tetrasodium salt exerts significant effects on various cell types and cellular processes. In platelets, it inhibits ADP-induced aggregation, thereby preventing thrombus formation . This compound also influences cell signaling pathways by blocking the P2Y12 receptor, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . By inhibiting this receptor, AR-C 66096 tetrasodium salt increases cAMP levels, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of AR-C 66096 tetrasodium salt involves its binding to the P2Y12 receptor, thereby preventing ADP from activating the receptor . This inhibition blocks the downstream signaling cascade that would normally result in the inhibition of adenylyl cyclase and the reduction of cAMP levels . By maintaining higher cAMP levels, AR-C 66096 tetrasodium salt inhibits platelet aggregation and thrombus formation . This selective antagonism of the P2Y12 receptor is crucial for its antithrombotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AR-C 66096 tetrasodium salt have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in inhibiting the P2Y12 receptor . Long-term studies have shown that AR-C 66096 tetrasodium salt continues to effectively inhibit platelet aggregation in vitro, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of AR-C 66096 tetrasodium salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including prolonged bleeding times and increased risk of hemorrhage . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

AR-C 66096 tetrasodium salt is involved in metabolic pathways related to platelet function and thrombus formation. By inhibiting the P2Y12 receptor, it affects the metabolic flux of ADP and cAMP within platelets . This inhibition leads to altered levels of these metabolites, which play a crucial role in platelet aggregation and thrombus formation . The compound’s interaction with enzymes and cofactors involved in these pathways further elucidates its mechanism of action .

Transport and Distribution

Within cells and tissues, AR-C 66096 tetrasodium salt is transported and distributed primarily through its interaction with the P2Y12 receptor . The compound’s selective binding to this receptor ensures its localization to platelets, where it exerts its antithrombotic effects . Additionally, the compound’s solubility in water facilitates its distribution within the bloodstream and its subsequent interaction with target cells .

Subcellular Localization

The subcellular localization of AR-C 66096 tetrasodium salt is primarily within platelets, where it binds to the P2Y12 receptor on the cell membrane . This localization is crucial for its activity, as it allows the compound to effectively inhibit ADP-induced platelet aggregation . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific cellular compartments .

属性

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVOLFQZIGNAQ-HVYRMSERSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N5Na4O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)

![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)

![1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1667518.png)

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)